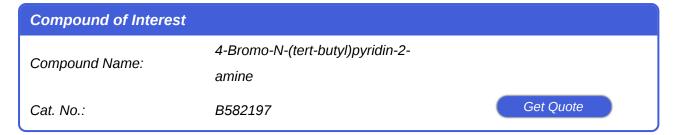


4-Bromo-N-(tert-butyl)pyridin-2-amine molecular weight and formula

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Technical Guide: 4-Bromo-N-(tert-butyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted pyridinamine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the tert-butyl group can influence solubility and metabolic stability. This guide provides a summary of the key molecular properties, a generalized synthetic approach, and a hypothetical workflow for its application in a drug discovery context.

Core Molecular Data

The fundamental molecular properties of **4-Bromo-N-(tert-butyl)pyridin-2-amine** are summarized below.



| Property | Value |
|-------------------|---|
| Molecular Formula | C ₉ H ₁₃ BrN ₂ [1] |
| Molecular Weight | 229.12 g/mol [1] |
| CAS Number | 1256819-02-9[1] |

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of **4-Bromo-N-(tert-butyl)pyridin-2-amine** is not readily available in the public literature. However, based on general principles of organic chemistry and known syntheses of related 2-aminopyridines, a plausible synthetic route can be proposed. One common strategy involves the amination of a suitable brominated pyridine precursor.

Hypothetical Synthesis of **4-Bromo-N-(tert-butyl)pyridin-2-amine**:

A potential synthetic route could involve the nucleophilic aromatic substitution of a dihalogenated pyridine, such as 2,4-dibromopyridine, with tert-butylamine. This reaction would likely require a catalyst, such as a palladium complex, and a base to proceed efficiently.

Generalized Reaction Scheme:

- Starting Materials: 2,4-Dibromopyridine, tert-Butylamine
- Reagents: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
- Solvent: An inert solvent such as toluene or dioxane.
- Procedure:
 - To an oven-dried reaction vessel, add 2,4-dibromopyridine, the palladium catalyst, and the phosphine ligand.
 - The vessel is then purged with an inert gas (e.g., argon or nitrogen).



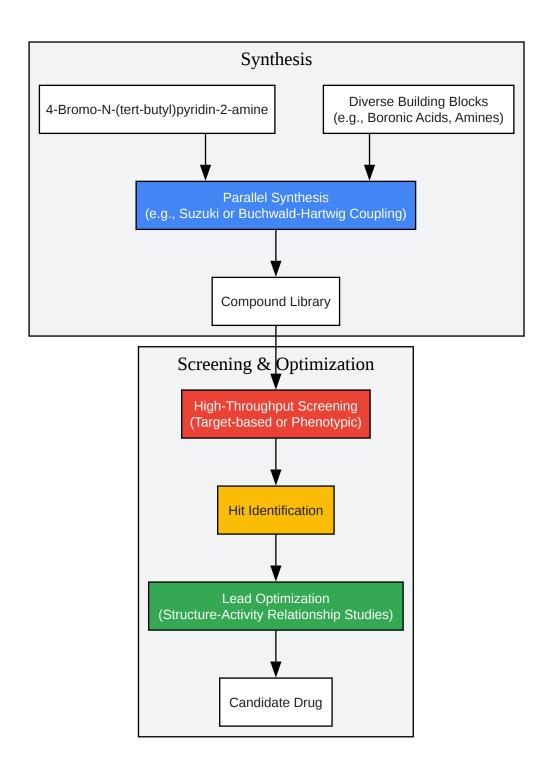
- The solvent and tert-butylamine are added, followed by the base.
- The reaction mixture is heated to an elevated temperature (e.g., 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.
- The crude product is then purified by column chromatography to yield 4-Bromo-N-(tert-butyl)pyridin-2-amine.

Note: This is a generalized protocol and would require optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.

Application in Drug Discovery: A Hypothetical Workflow

While specific biological activities or signaling pathways involving **4-Bromo-N-(tert-butyl)pyridin-2-amine** are not documented, its structure suggests its utility as an intermediate in a drug discovery program. The following diagram illustrates a hypothetical workflow where this compound could be utilized in the synthesis of a library of compounds for biological screening.





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Caption: Hypothetical drug discovery workflow utilizing **4-Bromo-N-(tert-butyl)pyridin-2-amine**.



This workflow illustrates the use of **4-Bromo-N-(tert-butyl)pyridin-2-amine** as a starting scaffold. Through parallel synthesis techniques like Suzuki or Buchwald-Hartwig coupling, the bromine atom can be substituted with a variety of other chemical groups ("Diverse Building Blocks") to generate a library of related compounds. This library can then be screened for activity against a specific biological target. Promising "hits" from the screen undergo further medicinal chemistry efforts in the "Lead Optimization" phase to improve their potency, selectivity, and drug-like properties, ultimately leading to a potential "Candidate Drug".

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References

- 1. cyclicpharma.com [cyclicpharma.com]
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